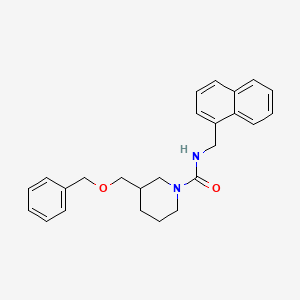
3-((benzyloxy)methyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include information about its appearance and odor.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve examining the compound’s molecular structure, including its bond lengths and angles, as well as any functional groups present.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Molecular Interactions and Pharmacological Potential
One area of study involves the molecular interactions and pharmacological potential of compounds structurally similar to "3-((benzyloxy)methyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide." For instance, research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) with the CB1 cannabinoid receptor highlights the importance of structural analysis in understanding receptor-ligand interactions. This study employed AM1 molecular orbital method for conformational analysis, identifying distinct conformations that contribute to the compound's binding affinity and activity at the receptor. The research underscores the role of molecular structure in modulating receptor interactions, which is relevant to the development of pharmacological agents (Shim et al., 2002).
Material Science and Photophysical Properties
In material science, the study of pyridyl substituted 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides has revealed compounds with aggregation-enhanced emission and multi-stimuli-responsive properties. These compounds demonstrate significant potential for applications in optoelectronics and sensory materials, showcasing how structural modifications can endow materials with desirable photophysical properties (Srivastava et al., 2017).
Antibacterial Applications
Research on novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives synthesized through a one-pot, three-component reaction highlights the antibacterial potential of these compounds. This study demonstrates the application of such compounds in addressing bacterial infections, providing a framework for the development of new antibacterial agents. The findings indicate the importance of structural diversity in enhancing the antibacterial efficacy of synthetic compounds (Pouramiri et al., 2017).
Synthesis and Chemical Properties
Further research into the synthesis and properties of related compounds, such as the N-methylated 1,8-Diaminonaphthalenes as bifunctional nucleophiles, provides insights into the chemical behavior and synthetic applications of these molecules. Such studies contribute to the understanding of reaction mechanisms and the development of new synthetic methodologies that could be applicable to the synthesis and functionalization of compounds like "3-((benzyloxy)methyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide" (Ozeryanskii et al., 2020).
Safety And Hazards
This would involve examining any safety concerns associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Orientations Futures
This would involve discussing potential future research directions, such as new synthesis methods, potential applications, or further studies into its properties or mechanism of action.
Propriétés
IUPAC Name |
N-(naphthalen-1-ylmethyl)-3-(phenylmethoxymethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c28-25(26-16-23-13-6-12-22-11-4-5-14-24(22)23)27-15-7-10-21(17-27)19-29-18-20-8-2-1-3-9-20/h1-6,8-9,11-14,21H,7,10,15-19H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQPQJIRKAXMOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=CC3=CC=CC=C32)COCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((benzyloxy)methyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2769206.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide](/img/no-structure.png)
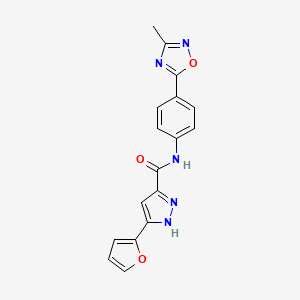
![N-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2769212.png)
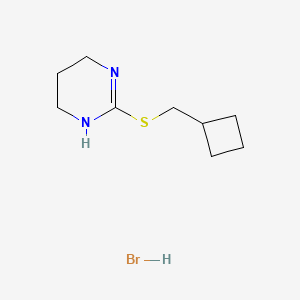
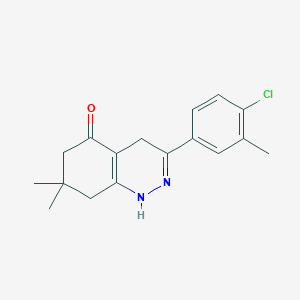
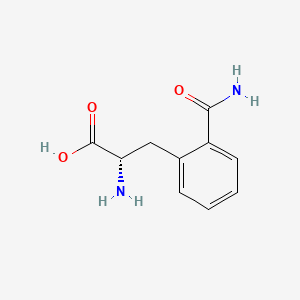
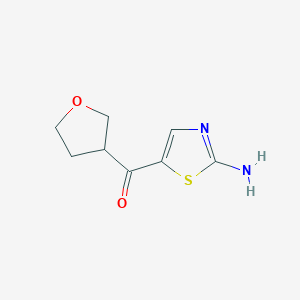
![N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2769217.png)
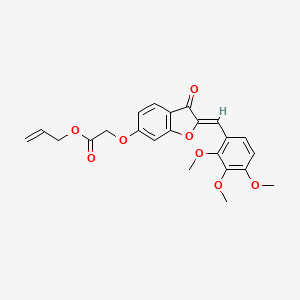
![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2769221.png)
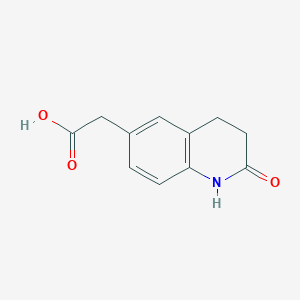
![Pentyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2769224.png)
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]tricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B2769229.png)